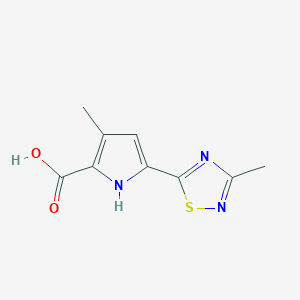
3-methyl-5-(3-methyl-1,2,4-thiadiazol-5-yl)-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-5-(3-methyl-1,2,4-thiadiazol-5-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that contains both pyrrole and thiadiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(3-methyl-1,2,4-thiadiazol-5-yl)-1H-pyrrole-2-carboxylic acid typically involves the formation of the thiadiazole ring followed by the construction of the pyrrole ring. One common method involves the reaction of acetamidine hydrochloride with trichloromethanesulfenyl chloride in the presence of sodium hydroxide to form 5-chloro-3-methyl-1,2,4-thiadiazole . This intermediate can then be further reacted with appropriate reagents to form the desired pyrrole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, the use of continuous flow reactors and other advanced technologies could enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-5-(3-methyl-1,2,4-thiadiazol-5-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3-methyl-5-(3-methyl-1,2,4-thiadiazol-5-yl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include antimicrobial, antifungal, or anticancer agents.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 3-methyl-5-(3-methyl-1,2,4-thiadiazol-5-yl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require further investigation through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-chloro-3-methyl-1,2,4-thiadiazole
- 5-amino-3-methyl-1,2,4-thiadiazole
- 3-ethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,2,4-thiadiazol-5-amine
Uniqueness
3-methyl-5-(3-methyl-1,2,4-thiadiazol-5-yl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both pyrrole and thiadiazole rings in its structure. This combination of heterocycles can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H9N3O2S |
|---|---|
Molekulargewicht |
223.25 g/mol |
IUPAC-Name |
3-methyl-5-(3-methyl-1,2,4-thiadiazol-5-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2S/c1-4-3-6(11-7(4)9(13)14)8-10-5(2)12-15-8/h3,11H,1-2H3,(H,13,14) |
InChI-Schlüssel |
XKVAWRWVRVRODQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC(=C1)C2=NC(=NS2)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13031551.png)
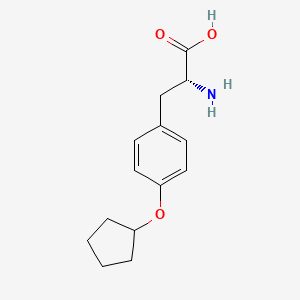
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B13031561.png)
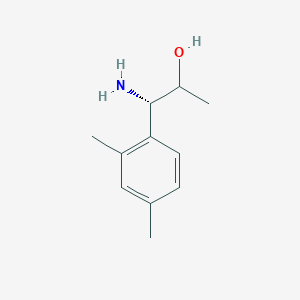



![5H-Pyrano[4,3,2-CD]indole-2-carbonitrile](/img/structure/B13031580.png)
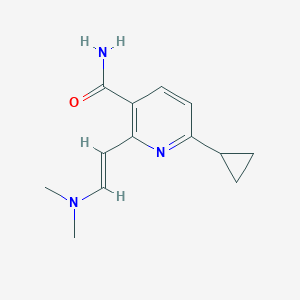
![7-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13031588.png)

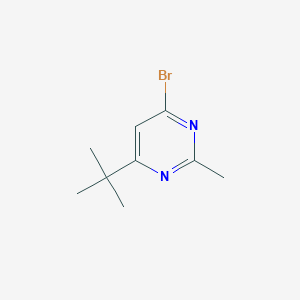
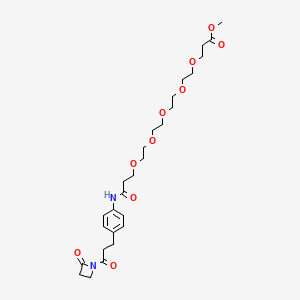
![2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13031609.png)
